An In-depth Technical Guide to Methyl 2-(cyclopropylamino)acetate
An In-depth Technical Guide to Methyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the transformative impact of unique molecular scaffolds in modern drug discovery. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[1][2] This guide focuses on a key building block incorporating this valuable moiety: Methyl 2-(cyclopropylamino)acetate. Its strategic combination of a cyclopropylamine and a methyl ester functional group makes it a versatile intermediate in the synthesis of complex molecular architectures. This document aims to provide a comprehensive technical resource, elucidating the properties, synthesis, and applications of this compound to empower researchers in their quest for novel therapeutics.
Compound Identification and Properties
Chemical Identity:
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Systematic Name: Methyl 2-(cyclopropylamino)acetate
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Synonyms: Methyl (cyclopropylamino)acetate
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CAS Number: 62813-05-2[3]
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Molecular Formula: C₆H₁₁NO₂[3]
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Molecular Weight: 129.16 g/mol [3]
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Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Boiling Point | Predicted: 160-180 °C | (Predicted based on structurally similar compounds) |
| Density | Predicted: ~1.0 g/cm³ | (Predicted based on structurally similar compounds) |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | (General solubility for similar esters and amines) |
Synthesis of Methyl 2-(cyclopropylamino)acetate
The synthesis of Methyl 2-(cyclopropylamino)acetate can be approached through several strategic disconnections. The most common and practical laboratory-scale synthesis involves the N-alkylation of cyclopropylamine with a suitable two-carbon electrophile, typically a methyl haloacetate.
N-Alkylation of Cyclopropylamine with Methyl Bromoacetate
This method is a straightforward and widely applicable approach for the synthesis of secondary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the methyl bromoacetate, displacing the bromide ion.
Reaction Scheme:
A typical N-alkylation reaction workflow.
Detailed Experimental Protocol:
Materials:
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Cyclopropylamine
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Methyl bromoacetate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
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Round-bottom flask equipped with a magnetic stir bar and reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetonitrile.
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Addition of Reactants: To the stirred suspension, add cyclopropylamine (1.2 equivalents). Subsequently, add methyl bromoacetate (1.0 equivalent) dropwise at room temperature.
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Scientist's Note: The use of an excess of the amine can favor mono-alkylation and help to consume the alkyl halide, but this can make purification more challenging. Using a base like potassium carbonate is a common strategy to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing it to remain nucleophilic.
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Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
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Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. d. Wash the organic layer with brine to remove any residual water-soluble components. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Methyl 2-(cyclopropylamino)acetate can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a liquid.
Alternative Synthetic Routes
While N-alkylation is a common method, other synthetic strategies can be employed, particularly for process development and scale-up where cost and efficiency are paramount.
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Reductive Amination: This powerful transformation involves the reaction of cyclopropylamine with a two-carbon carbonyl compound, such as methyl glyoxylate, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4] This one-pot procedure can be highly efficient and avoids the use of alkyl halides.
Reductive Amination Workflow:
A simplified workflow for reductive amination.
Applications in Drug Development
The true value of Methyl 2-(cyclopropylamino)acetate lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropylamine moiety is a well-established pharmacophore that can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate.[2]
Hypothetical Application in the Synthesis of a Kinase Inhibitor:
Many kinase inhibitors feature a substituted amine that interacts with the hinge region of the kinase domain. The cyclopropyl group can provide a degree of conformational constraint and favorable hydrophobic interactions. A plausible synthetic route could involve the amidation of the ester group of Methyl 2-(cyclopropylamino)acetate with a heterocyclic amine, followed by further functionalization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(cyclopropylamino)acetate.
Hazard Identification: [3]
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H227: Combustible liquid
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H318: Causes serious eye damage
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H332: Harmful if inhaled
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H335: May cause respiratory irritation
Precautionary Measures: [3]
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
Methyl 2-(cyclopropylamino)acetate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Methyl 2-(cyclopropylamino)acetate is a valuable and versatile building block in the arsenal of the modern medicinal and synthetic organic chemist. Its straightforward synthesis and the desirable properties imparted by the cyclopropylamine moiety make it an attractive starting material for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its effective utilization in the pursuit of new therapeutic agents.
References
- The Cyclopropyl Group in Medicinal Chemistry.
- Larionov, O. V., et al. (2006). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate.
- US Patent 3,988,464. (1976). Cyclopropylamines as pharmaceuticals.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(15), 5969–5973. (2021).
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Pharma Inventor Inc. (n.d.). Patents & Publications. Retrieved from [Link]
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Methyl 2-amino-2-cyclopropylacetate. PubChem. (n.d.). Retrieved from [Link]
- US Patent 3,711,549. (1973). Process for manufacturing cyclopropylamine.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. (2023).
- CN Patent 105315156. (2016).
- Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. Helvetica Chimica Acta, 92(8), 1545-1565. (2009).
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methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. (n.d.). Retrieved from [Link]
- US Patent 6,028,237. (2000). Synthesis of cyclopropylacetylene.
- The Cyclopropyl Group in Medicinal Chemistry.
- Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Molecules, 17(8), 9406-9415. (2012).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9343-9368. (2016).
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Product Name: METHYL ACETATE LR. ChemSupply Australia. (n.d.). Retrieved from [Link]
- New synthesis method yields degradable polymers. MIT Department of Chemistry. (2019).
- CN Patent 101823958. (2010). New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
Sources
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